molecular formula C17H30N4O5 B12537042 L-Prolyl-L-isoleucyl-L-alanyl-L-alanine CAS No. 798541-06-7

L-Prolyl-L-isoleucyl-L-alanyl-L-alanine

Cat. No.: B12537042
CAS No.: 798541-06-7
M. Wt: 370.4 g/mol
InChI Key: SJTZZYWPYLFTRM-VLJOUNFMSA-N
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Description

L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids proline, isoleucine, alanine, and alanine. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can be achieved using a solution-phase technique. The process involves the coupling of dipeptide segments, specifically Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe. The linear tetrapeptide unit is then deprotected and cyclized to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale peptide synthesis techniques. These methods typically include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

L-Prolyl-L-isoleucyl-L-alanyl-L-alanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • L-Prolyl-L-leucyl-L-alanyl-L-alanine
  • L-Prolyl-L-valyl-L-alanyl-L-alanine
  • L-Prolyl-L-phenylalanyl-L-alanyl-L-alanine

Uniqueness

L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects.

Properties

CAS No.

798541-06-7

Molecular Formula

C17H30N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C17H30N4O5/c1-5-9(2)13(21-15(23)12-7-6-8-18-12)16(24)19-10(3)14(22)20-11(4)17(25)26/h9-13,18H,5-8H2,1-4H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

SJTZZYWPYLFTRM-VLJOUNFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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